molecular formula C15H21N5OS B2538989 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide CAS No. 919239-59-1

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide

Cat. No. B2538989
CAS RN: 919239-59-1
M. Wt: 319.43
InChI Key: YGZTURCEDQDUFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide derivatives involves the reaction of 4-amino-5-methyl-1,2,4-triazol-3-yl moiety with a thioacetamide group. The structures of the synthesized compounds are typically confirmed using techniques such as ^1H NMR, IR, and elemental analysis. In one study, derivatives of a similar structure, 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, were synthesized and their structures confirmed, indicating a reliable method for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of these compounds often exhibits a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, as seen in related compounds with a pyrimidine ring inclined to the benzene ring at significant angles, which suggests a similar conformation could be expected for the compound .

Chemical Reactions Analysis

The reactivity of the triazole moiety in the compound can lead to various chemical reactions. For instance, reactions of cyanoacetamidines with sulfonyl azides, which are structurally related to triazoles, can proceed through different pathways to form a mixture of triazole derivatives. The outcome of such reactions can be influenced by the presence of a base, which suggests that the triazole moiety in the compound of interest may also exhibit diverse reactivity depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Vibrational spectroscopy, such as Raman and Fourier transform infrared spectroscopy, can be used to characterize these properties. Theoretical calculations, such as density functional theory (DFT), can predict the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Natural bond orbital (NBO) analysis can provide insights into the stability of the molecule through stereo-electronic interactions. For example, a related antiviral active molecule was characterized to obtain vibrational signatures and confirmed the stability of the molecule through NBO analysis .

Antiviral Activity

The antiviral and virucidal activities of these compounds are of significant interest. In vitro studies have shown that some derivatives can reduce viral replication in human adenovirus and ECHO-9 virus, indicating the potential for these compounds to serve as antiviral agents. The cytotoxicity towards cell lines such as HEK-293 and GMK is also evaluated to ensure the safety of these compounds for further development .

Case Studies and Applications

While specific case studies for the compound were not provided, the related literature indicates that compounds with similar structures have been studied for their antiviral properties. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are investigated to assess the potential for medical applications. In-silico docking studies can also show the inhibition activity against viruses, providing a basis for the development of new antiviral drugs .

Scientific Research Applications

Antimicrobial Activity

A significant number of studies have focused on the synthesis and evaluation of derivatives similar to 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide for their antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, showing promising results in inhibiting microbial growth. For instance, novel derivatives with thiazolidin-4-one and triazole moieties have demonstrated potential as antimicrobial agents, exhibiting in vitro activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Antiviral and Virucidal Effects

Research has also been conducted on the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. Some of these compounds have shown the ability to reduce viral replication in viruses such as human adenovirus type 5 and ECHO-9 virus, indicating their potential for antiviral therapies (Wujec et al., 2011).

Anti-inflammatory and Anti-exudative Properties

Further studies have explored the anti-inflammatory and anti-exudative properties of pyrolin derivatives of 2-[(4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl]-N-acetamides. These compounds have shown promising results in reducing inflammation and exudation, making them potential candidates for the treatment of inflammatory conditions (Chalenko et al., 2019).

Fluorescent Properties and Sensing Applications

Some novel pyrene derivatives containing a triazole unit have been synthesized and studied for their fluorescent properties. These compounds aggregate in the aqueous phase and show potential as multi-functional fluorescent probes for sensing polarity and certain ions, providing applications in bioimaging and environmental monitoring (Zhang et al., 2014).

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can also vary widely depending on the specific compound. It’s always recommended to read and follow the relevant safety instructions before handling these compounds .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure have shown significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed .

Biochemical Analysis

Biochemical Properties

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound’s triazole ring allows it to bind effectively with biological systems, exhibiting versatile biological activities . It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can lead to significant changes in cellular metabolism and function.

Cellular Effects

The effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the proliferation and apoptosis of cancer cells, indicating its potential as an anticancer agent . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, either inhibiting or activating them . This binding can lead to changes in gene expression, influencing cellular processes such as proliferation, apoptosis, and metabolism. The triazole ring in the compound is particularly effective in binding to biological targets, enhancing its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolism.

Dosage Effects in Animal Models

The effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibiting cancer cell proliferation and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues. Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its side effects.

Subcellular Localization

The subcellular localization of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing the compound to its site of action. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-10-18-19-14(20(10)16)22-9-13(21)17-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9,16H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZTURCEDQDUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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